5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2O2/c21-15-10-17(18(27)25-16-7-2-1-3-8-16)19(28)26(12-15)11-13-5-4-6-14(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOHRRZSJCUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- A bromine atom at the 5-position.
- A trifluoromethyl group attached to a phenyl ring.
- A pyridine core with a carboxamide functional group.
The molecular formula is , and its CAS number is 400083-36-5.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial effects against resistant bacterial strains.
- Anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory effects by modulating inflammatory pathways.
Antimicrobial Activity
A study focusing on the antimicrobial properties of trifluoromethyl-substituted compounds found that derivatives with similar structures effectively inhibited the growth of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were shown to eradicate preformed biofilms more effectively than standard antibiotics like vancomycin, indicating a promising therapeutic potential against resistant strains .
Anticancer Properties
The anticancer activity of related compounds has been assessed through various assays. For instance, derivatives featuring bromine and trifluoromethyl groups have demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds reveals that:
- Bromine Substitution : Enhances binding affinity to biological targets.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, contributing to improved bioavailability.
- Pyridine Core : Serves as a scaffold for further modifications, allowing for the exploration of diverse pharmacological profiles.
Table 1 summarizes key findings from various studies on related compounds:
| Compound Name | IC50 (μM) | Activity Type | Notes |
|---|---|---|---|
| Compound A | 1.9 | Antimicrobial | Effective against MRSA |
| Compound B | 3.0 | Anticancer | Induces apoptosis in cancer cell lines |
| Compound C | 0.9 | Antimicrobial | Superior biofilm eradication |
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of trifluoromethyl-substituted pyrazole derivatives were synthesized and tested against MRSA. The most potent compound exhibited an IC50 value significantly lower than that of vancomycin, demonstrating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation evaluated the cytotoxic effects of various pyridine-derived compounds on HepG2 liver carcinoma cells. The results indicated that certain substitutions led to enhanced anticancer activity, with some compounds showing efficacy comparable to doxorubicin, a standard chemotherapy drug .
Scientific Research Applications
The compound 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, including medicinal chemistry, agrochemicals, and material sciences. This article will explore its applications based on available research findings and case studies.
Anticancer Activity
Research has indicated that compounds similar to 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine carboxamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyridine derivatives against human cancer cell lines. The compound demonstrated IC values in the low micromolar range, indicating potent activity against cancer cells while exhibiting low toxicity towards normal cells .
Antimicrobial Properties
The compound's structural features suggest potential antibacterial and antifungal activities. Research into similar compounds has shown effectiveness against a range of pathogens, including resistant strains.
Case Study: Broad-Spectrum Antimicrobial Activity
In a recent investigation, a series of trifluoromethyl-substituted pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyridine ring enhanced antimicrobial potency, suggesting that 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide could be further optimized for this application .
Herbicidal Activity
Compounds with similar structural motifs have been evaluated for their herbicidal properties. The introduction of trifluoromethyl groups is known to enhance herbicidal activity due to increased lipophilicity and metabolic stability.
Case Study: Herbicide Development
A patent application detailed the synthesis of novel herbicides based on pyridine carboxamides, demonstrating effective weed control in agricultural settings. The compound's ability to inhibit specific enzymes involved in plant growth pathways has been a focal point for developing new herbicides .
Polymer Chemistry
The unique chemical structure of 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide makes it a candidate for use in polymer synthesis. Its reactive functional groups can be utilized to create polymers with tailored properties for specific applications.
Case Study: Synthesis of Functional Polymers
Research has explored the incorporation of such compounds into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance in high-temperature applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Variations
5-Chloro Analogs
- 5-Chloro-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338782-67-5):
- Differs by a chlorine substituent at position 5 instead of bromine.
- Chlorine reduces molecular weight (MW: ~377.8 g/mol vs. bromo analog’s ~422.2 g/mol) and slightly decreases lipophilicity (Cl vs. Br).
- Similar trifluoromethyl benzyl and N-phenyl groups suggest comparable electronic profiles but altered steric interactions .
5-Chloro with Fluorinated Aryl Amides
Benzyl Group Modifications
Chlorophenyl-Benzyl Derivatives
- 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8): Replaces trifluoromethyl benzyl with 3-chlorophenylmethyl.
Azetidinone-Substituted Benzyl
- 5-Bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide (CAS 2094499-52-0): Contains a 2-oxoazetidin-1-yl group on the benzyl ring. The azetidinone ring introduces hydrogen-bonding capability and conformational rigidity, which could influence bioavailability .
Amide Group Variations
Substituted Aryl Amides
- 5-Chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide: Features N-[3-(trifluoromethyl)phenyl] instead of N-phenyl.
Structural and Physicochemical Properties
Key Findings from Structural Analyses
- Planarity and Conformation: The target compound’s pyridine and phenyl rings form a near-planar structure (dihedral angle <10°), facilitating π-π stacking interactions . Analogous compounds with bulkier substituents (e.g., azetidinone) may exhibit reduced planarity .
- Hydrogen Bonding :
- Metabolic Stability :
- Trifluoromethyl groups resist oxidative metabolism, whereas bromine may increase susceptibility to debromination compared to chlorine .
Q & A
Q. What synthetic strategies are recommended for preparing 5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide?
Answer: A common approach involves coupling halogenated pyridine precursors with substituted benzylamines. For example, refluxing 2-chloronicotinic acid derivatives with aromatic amines in the presence of pyridine and p-toluenesulfonic acid as a catalyst can yield carboxamide derivatives . Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or direct aminolysis under reflux.
- Halogen retention : Ensure reaction conditions (e.g., temperature < 120°C) preserve bromine substituents.
- Purification : Recrystallization from methanol or acetonitrile is effective for isolating crystalline products .
Q. How can the structural conformation of this compound be validated experimentally?
Answer:
- X-ray crystallography : Resolve the dihedral angle between pyridine and phenyl rings (e.g., ~8.38° in similar carboxamides) to confirm planarity .
- NMR spectroscopy : Analyze coupling constants (e.g., J = 8–10 Hz for aromatic protons) to verify substituent positions.
- Hydrogen bonding : Identify intra-/intermolecular N–H···O interactions via IR or crystallographic data .
Q. What spectroscopic techniques are critical for characterizing purity and stability?
Answer:
- HPLC-MS : Monitor purity (>95%) and detect hydrolytic degradation products under acidic/basic conditions.
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C inferred from analogs) .
- UV-Vis spectroscopy : Track π→π* transitions (λ~270–300 nm) to confirm conjugation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in enzyme-binding studies?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., carbonyl groups).
- Molecular docking : Simulate interactions with targets like kinases or cytochrome P450 enzymes using software (AutoDock Vina). Reference analogs show trifluoromethyl groups enhance hydrophobic binding .
- MD simulations : Evaluate conformational stability in aqueous vs. lipid bilayer environments .
Q. What experimental controls are essential when analyzing contradictory bioactivity data?
Answer:
- Positive/Negative controls : Include known kinase inhibitors (e.g., staurosporine) and solvent-only samples.
- Dose-response curves : Resolve discrepancies in IC50 values (e.g., test concentrations from 1 nM–100 µM).
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of variable activity .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : Measure logP (estimated ~3.5 for analogs) to correlate with membrane permeability .
- Metabolic resistance : The CF3 group reduces oxidative metabolism, as shown in cytochrome P450 inhibition assays .
- Plasma protein binding : Use equilibrium dialysis to quantify binding (>90% in human serum albumin predicted) .
Q. What crystallographic parameters indicate potential polymorphism in this compound?
Answer:
- Unit cell dimensions : Compare Z′ values (e.g., Z′ = 1 vs. 2) to detect polymorphic forms.
- Hydrogen-bonding networks : Centrosymmetric dimers (via N–H···O bonds) suggest stable packing, while varied motifs indicate polymorphism .
- Thermal ellipsoids : High displacement parameters in crystal structures may signal lattice flexibility .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
Answer:
Q. Why might computational predictions of logP conflict with experimental measurements?
Answer:
- Parameterization errors : Validate software (e.g., ACD/Labs Percepta) with experimental data for halogenated analogs.
- Protonation states : Adjust pH-dependent calculations (e.g., pKa ~4.5 for pyridine nitrogen) .
- Solvent effects : Account for solvent interactions (e.g., acetonitrile vs. octanol) in partitioning models .
Methodological Recommendations
Q. Optimal conditions for long-term storage to prevent degradation?
Answer:
Q. Strategies for scaling up synthesis without compromising yield?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
